The compound Ethyl 3-(4-hydroxycyclohexyl)propanoate is a derivative of cyclohexane, a saturated hydrocarbon ring that is of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The cyclohexane ring serves as a scaffold for various functional groups, allowing for the synthesis of compounds with diverse biological activities. The research on cyclohexyl analogues has led to the discovery of molecules with potential therapeutic applications, including anticancer and antiviral properties.
One of the cyclohexyl analogues, specifically the (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters, has been studied for its cytotoxic effects on human leukemic cell lines1. The ethyl ester variant of this compound exhibited significant cytotoxic activity, with an IC50 range of 10.7 μM to 45.4 μM, which is comparable to the anticancer drug cisplatin. The mechanism of action involves the induction of caspase-independent apoptosis, characterized by increased superoxide production, mitochondrial membrane depolarization, and apoptotic cell death. This process is marked by phosphatidylserine externalization, DNA fragmentation, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. Interestingly, the compound also induced signs of granulocytic differentiation in HL-60 cells, suggesting a potential role in differentiation therapy for leukemia1.
The aforementioned ethyl ester has shown promise as an anticancer agent due to its ability to selectively induce apoptosis in leukemic cells while also causing differentiation of these cells. This dual action could be beneficial in the treatment of leukemia, as it may not only reduce the number of cancerous cells but also promote the maturation of remaining cells into non-proliferative states1.
Another application of cyclohexyl derivatives is in the synthesis of antiviral compounds. For instance, the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton of GS4104, an antiviral drug, has been reported2. This synthesis utilizes L-serine as a starting material and involves ring-closing metathesis and diastereoselective Grignard reactions, highlighting the versatility of cyclohexyl-based compounds in drug development2.
Ethyl 3-(4-hydroxycyclohexyl)propanoate is classified as an ester, specifically a propanoate derivative. The compound features a cyclohexane ring with a hydroxyl group at the 4-position and an ethyl ester functional group. Its chemical formula is , and it has a molecular weight of approximately 198.26 g/mol. The compound is identified by various chemical identifiers including its CAS number 116941-06-1 and IUPAC name ethyl 3-(4-hydroxycyclohexyl)propanoate.
The synthesis of ethyl 3-(4-hydroxycyclohexyl)propanoate can be achieved through several methods:
The molecular structure of ethyl 3-(4-hydroxycyclohexyl)propanoate can be described as follows:
he structural integrity is essential for its biological activity and chemical reactivity.
Ethyl 3-(4-hydroxycyclohexyl)propanoate participates in various chemical reactions:
Propanoate esters constitute a structurally diverse class of organic compounds characterized by the general formula R−OCOCH₂CH₃, where R represents variable organic substituents. Ethyl 3-(4-hydroxycyclohexyl)propanoate belongs to this category, featuring a 4-hydroxycyclohexyl group as the R substituent attached to the propanoate carbonyl [3] . The ester functional group (−COO−) imparts distinctive physicochemical properties:
Table 1: Comparative Properties of Propanoate Esters
Compound | Molecular Formula | Boiling Point (°C) | Water Solubility | Key Applications | |
---|---|---|---|---|---|
Ethyl propanoate | C₅H₁₀O₂ | 99 | Moderate | Flavoring agents | |
Propyl propanoate | C₆H₁₂O₂ | 122–124 | Low | Perfumery, solvents | |
Pentyl propanoate | C₈H₁₆O₂ | 168–170 | Very low | Paints, biodegradable solvents | |
Ethyl 3-(4-hydroxycyclohexyl)propanoate | C₁₁H₂₀O₃ | ~300 (extrapolated) | Very low | Pharmaceutical intermediates | [3] [6] |
The 4-hydroxycyclohexyl moiety differentiates this ester from simpler alkyl propanoates. The cyclohexane ring introduces conformational stereochemistry (cis/trans isomerism), while the hydroxyl group enables hydrogen bonding, nucleophilic substitution, or oxidation [3] [10].
The 4-hydroxycyclohexyl group—a cyclohexane ring with a hydroxyl substituent at the para position—imparts distinctive steric, electronic, and biological properties:
Table 2: Bioactive Cyclohexyl Derivatives with Hydroxyl Substitution
Compound | Biological Activity | Molecular Target | Structural Features | |
---|---|---|---|---|
Ethyl 3-(4-hydroxycyclohexyl)propanoate derivatives | Anticancer (leukemia) | Caspase-independent apoptosis | Ester + trans-cyclohexanol | |
3-Selena-1-dethiacephems | Antioxidant, antitumor (prostate) | Oxidative stress pathways | Cyclohexyl-N-attached selenium heterocycle | |
Phenoselenazines | Cholinesterase inhibition | Beta-amyloid aggregation | Selenium-fused phenothiazine + cyclohexyl | |
Heptamethine cyanine dyes | Hypochlorite detection | Mitochondrial HClO/ClO⁻ | Cyclohexyl-modified cyanine | [3] [5] |
Biologically, cyclohexanol-containing compounds frequently exhibit enhanced membrane permeability due to balanced lipophilicity. In Ethyl 3-(4-hydroxycyclohexyl)propanoate, this moiety contributes to cytotoxic effects in leukemic cells by facilitating mitochondrial membrane depolarization and superoxide production [3]. Its presence in antiviral scaffolds like GS4104 (oseltamivir precursor) underscores its role in optimizing pharmacokinetic profiles [3] [5].
The development of hydroxycycloalkylpropanoates parallels advancements in esterification methodologies and cycloalkane functionalization:
Table 3: Evolution of Synthetic Methods for Cyclohexylpropanoates
Era | Primary Method | Conditions | Yield Limitations | Innovations | |
---|---|---|---|---|---|
Pre-1980s | Fischer esterification | Reflux, H₂SO₄, 12–24h | ~65% due to equilibrium | Azeotropic water removal | |
1980s–2000s | Hydrogenation + esterification | Pd/C, H₂ pressure; then acid catalysis | Moderate (multi-step) | Chemoselective hydrogenation catalysts | |
Post-2010 | Continuous-flow esterification | 70–100°C, <1h residence time | High (>90%) | Heterogeneous catalysts, process intensification | [3] |
Historically, alkyl 3-(hydroxycycloalkyl)propanoates were initially investigated as pro-drug forms to enhance oral bioavailability of carboxylic acid therapeutics. Ethyl 3-(4-hydroxycyclohexyl)propanoate itself emerged from oncology-focused research in the early 2000s, where cyclohexyl-based esters were screened for selective cytotoxicity [3]. Its identification as an intermediate in the synthesis of complex antiviral agents like GS4104 cemented its industrial relevance [3].
The compound’s discovery reflects broader trends in medicinal chemistry: the strategic incorporation of cycloaliphatic moieties to improve metabolic stability and target affinity while leveraging ester groups for tunable pharmacokinetics. Current applications span anticancer agents, antiviral prodrugs, and synthetic intermediates for chiral molecule construction [3] [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2